N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals . The methoxyphenyl group attached to the pyrimidinone ring could potentially contribute to the compound’s lipophilicity and ability to cross biological membranes .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could increase its lipophilicity .Scientific Research Applications
- ChemDiv2_006799 has been investigated for its antioxidant potential. In vitro assays have demonstrated its ability to interact with stable free radicals, such as DPPH (1,1-diphenyl-2-picrylhydrazyl radical) and the water-soluble azo compound AAPH (2,2’-azobis(2-amidinopropane) dihydrochloride). Nitrones derived from ChemDiv2_006799 exhibited varying degrees of antioxidant activity, with some motifs showing high interaction with DPPH .
- Researchers have explored the anti-inflammatory activity of ChemDiv2_006799 derivatives. Notably, one specific nitrone (bearing the 2,4-difluorophenyl motif) was found to be a potent inhibitor of soybean lipoxygenase (LOX) with an IC50 value of 10 μM .
- Although not explicitly mentioned in the available literature, ChemDiv2_006799 derivatives could be evaluated for their antiproliferative activity against various human cancer cell lines. Further studies are warranted to explore their potential as novel anticancer agents .
- Interestingly, ChemDiv2_006799 derivatives have been associated with ultra-wideband difference frequency generation (DFG) in terahertz (THz) applications. This property could find use in THz spectroscopy and imaging .
- The compound’s structural features may contribute to second-order nonlinear-optical effects. Researchers have characterized these effects, which could have applications in photonics and optical devices .
- Doping ChemDiv2_006799 derivatives (such as N-benzyl-2-methyl-4-nitroaniline) into liquid crystals has led to improved electro-optical responses in liquid crystal devices. These enhancements could impact display technologies and optical communication systems .
Antioxidant Activity
Anti-Inflammatory Properties
Anticancer Potential
Terahertz Generation
Nonlinear Optical Effects
Enhanced Electro-Optical Responses
Mechanism of Action
properties
IUPAC Name |
N-benzyl-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-28-21-19(23(31)29(2)24(28)32)22(27-20(26-21)16-9-11-17(33-3)12-10-16)34-14-18(30)25-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOZIFZMIWNKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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